2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol is an organic compound with the molecular formula and a molecular weight of 145.2 g/mol. This compound features a unique structure characterized by a pentene backbone with hydroxyl groups at the first and second positions, and an amino group at the second position. It is classified as a diol due to the presence of two hydroxyl (-OH) groups, which contribute to its reactivity and potential applications in various fields.
These reactions make it a versatile compound for synthetic organic chemistry.
The synthesis of 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol can be achieved through several methods:
These methods highlight the compound's accessibility for laboratory synthesis.
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol has potential applications in various fields:
Interaction studies involving 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol could focus on its binding affinity to proteins or other biomolecules. Given its structural features, it may interact with enzymes or receptors that recognize diols or amino compounds. Such studies would be crucial for understanding its potential therapeutic roles or toxicological profiles.
Several compounds share structural similarities with 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methyl-2,4-pentanediol | Chiral diol with two hydroxyl groups | Used as a surfactant and emulsion stabilizer |
| 4-Amino-2-(dimethylamino)-4-methylpentane-1,3-diol | Contains dimethylamino group | Potentially more polar due to dimethylamino |
| 4-Methylpent-3-ene-1,2-diol | Lacks amino group but has similar backbone | Simpler structure; used in organic synthesis |
These comparisons illustrate how 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol stands out due to its specific amino functionality combined with a pentene structure.